molecular formula C25H26N4O2 B14096065 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide

Cat. No.: B14096065
M. Wt: 414.5 g/mol
InChI Key: AIICXHSBPPMLFB-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This is typically achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl ring, using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

  • 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide
  • 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid

These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their side chains, which can affect their chemical properties and applications. The uniqueness of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide lies in its specific side chain, which may confer unique binding properties and reactivity .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C25H26N4O2/c1-17-9-10-21(15-18(17)2)22-16-23-25(31)28(13-14-29(23)27-22)12-11-24(30)26-19(3)20-7-5-4-6-8-20/h4-10,13-16,19H,11-12H2,1-3H3,(H,26,30)

InChI Key

AIICXHSBPPMLFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=CC=C4)C

Origin of Product

United States

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